![molecular formula C21H21N3O2S B2748113 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403727-89-9](/img/no-structure.png)

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

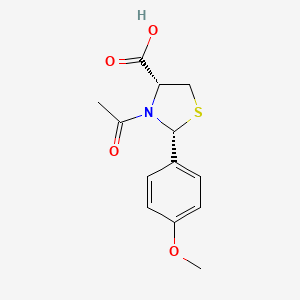

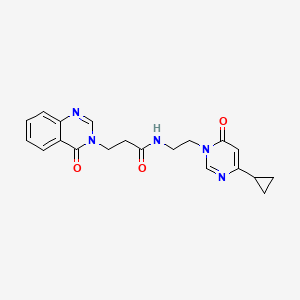

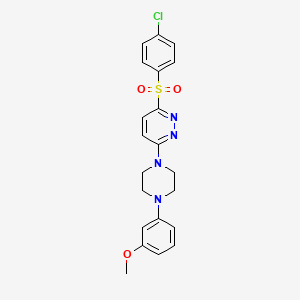

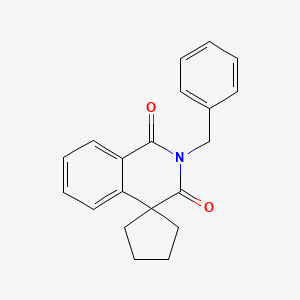

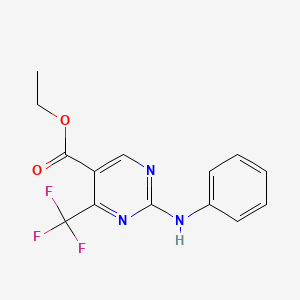

The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The molecule also contains a piperidine ring, which is a common structural element in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a quinazolinone core, a phenyl ring, and a piperidine ring. The piperidine ring is attached to the phenyl ring via a carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

This compound, with its piperidine moiety, is significant in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The unique structure of this compound allows for the exploration of new pharmacophores, which can lead to the development of novel therapeutic agents. Its potential activity in binding to various biological targets can be studied through computational modeling and in vitro assays, paving the way for new drug candidates.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The key steps in the synthesis pathway include the synthesis of 3-methylpiperidine-1-carboxylic acid, the synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one, and the coupling of the two intermediates to form the final product.", "Starting Materials": [ "Benzene", "Ethanol", "Sodium hydroxide", "Methylamine", "Sulfur", "Chloroform", "3-methylpiperidine", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Hydrochloric acid", "Sodium nitrite", "Sodium sulfide", "Sodium carbonate", "4-nitrophenylamine" ], "Reaction": [ "Synthesis of 3-methylpiperidine-1-carboxylic acid: Benzene is reacted with methylamine and acetic anhydride to form N-methylacetamide. This is then reacted with sulfur and sodium acetate to form N-methylthioacetamide. The N-methylthioacetamide is then hydrolyzed with hydrochloric acid to form 3-methylpiperidine-1-carboxylic acid.", "Synthesis of 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one: 4-nitrophenylamine is reacted with sulfur and sodium sulfide to form 4-nitrophenylthiol. This is then reacted with 3-methylpiperidine-1-carboxylic acid and sodium carbonate to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-nitro-1H-quinazolin-4-one. The nitro group is then reduced to an amino group using sodium dithionite. The amino group is then reacted with chloroform and sodium hydroxide to form 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one.", "Coupling of intermediates: 4-(3-methylpiperidine-1-carbonyl)phenyl)-2-sulfanyl-1H-quinazolin-4-one is reacted with acetic anhydride and acetic acid to form the acetylated intermediate. This is then reacted with sodium hydroxide to remove the acetyl group and form the final product, 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS-Nummer |

403727-89-9 |

Produktname |

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

Molekularformel |

C21H21N3O2S |

Molekulargewicht |

379.48 |

IUPAC-Name |

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27) |

InChI-Schlüssel |

VNKIFKVSLLTICO-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate](/img/structure/B2748032.png)

![2-[(5Z)-2,4-dioxo-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2748036.png)

![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)